molecular formula C9H16N2O B10907561 (1-tert-butyl-3-methyl-1H-pyrazol-4-yl)methanol

(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)methanol

Cat. No.: B10907561
M. Wt: 168.24 g/mol
InChI Key: KJSQJEHHYZTNOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)methanol is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a tert-butyl group, a methyl group, and a methanol moiety attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-tert-butyl-3-methyl-1H-pyrazol-4-yl)methanol typically involves the reaction of tert-butyl hydrazine with an appropriate enaminone intermediate. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent mixture of ethyl acetate and water . The reaction proceeds with high regioselectivity and yields the desired pyrazole derivative.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: (1-tert-butyl-3-methyl-1H-pyrazol-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The pyrazole ring can be reduced under specific conditions to yield dihydropyrazole derivatives.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: Halogenation can be achieved using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products:

  • Oxidation of the methanol group yields aldehydes or carboxylic acids.
  • Reduction of the pyrazole ring forms dihydropyrazoles.
  • Substitution reactions result in halogenated pyrazole derivatives.

Scientific Research Applications

(1-tert-butyl-3-methyl-1H-pyrazol-4-yl)methanol has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of (1-tert-butyl-3-methyl-1H-pyrazol-4-yl)methanol and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some pyrazole derivatives inhibit cyclooxygenase-2 (COX-2) enzyme activity, leading to reduced production of pro-inflammatory mediators like prostaglandins . The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and exerting anti-inflammatory effects.

Comparison with Similar Compounds

Uniqueness: (1-tert-butyl-3-methyl-1H-pyrazol-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability, while the methanol moiety provides a site for further functionalization, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

(1-tert-butyl-3-methylpyrazol-4-yl)methanol

InChI

InChI=1S/C9H16N2O/c1-7-8(6-12)5-11(10-7)9(2,3)4/h5,12H,6H2,1-4H3

InChI Key

KJSQJEHHYZTNOZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CO)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.